molecular formula C21H18N2O4S B3006531 4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-46-9

4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B3006531
CAS No.: 922061-46-9
M. Wt: 394.45
InChI Key: RVPUBHCYZRTNQB-UHFFFAOYSA-N
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Description

This compound belongs to a class of dibenzo[b,f][1,4]oxazepin derivatives functionalized with benzenesulfonamide groups. The core structure consists of a fused bicyclic system with an oxygen atom in the oxazepin ring and a sulfonamide group attached to the aromatic moiety. The 4-methyl substituent on the benzenesulfonamide moiety distinguishes it from analogs, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-7-10-16(11-8-14)28(25,26)22-15-9-12-19-17(13-15)21(24)23(2)18-5-3-4-6-20(18)27-19/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUBHCYZRTNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the normal functioning of the neural pathways where these receptors are present.

Biological Activity

4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS Number: 922061-46-9) is a synthetic compound belonging to the class of dibenzoxazepines. It has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders and as an antibacterial agent. This article reviews its biological activity, mechanism of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.4 g/mol
  • Structure : The compound features a dibenzoxazepine core with a sulfonamide group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors and bacterial enzymes. This compound is noted for being a selective inhibitor of the Dopamine D2 receptor , which plays a significant role in various CNS disorders such as schizophrenia and Parkinson's disease. Its sulfonamide moiety may also contribute to antibacterial properties by inhibiting bacterial enzyme pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. In vitro assays have demonstrated significant activity against several pathogenic bacteria, including Escherichia coli. The following table summarizes the observed zones of inhibition (ZOI) for various concentrations:

Compound Concentration (mg/mL)Zone of Inhibition (mm)
113 ± 0.7
0.511 ± 0.7
0.2510 ± 0.9
0.19 ± 1.0
Control (Standard)26 ± 1.2

These results indicate that the compound exhibits dose-dependent antibacterial activity, suggesting its potential use in treating infections caused by resistant bacterial strains .

CNS Activity

The compound's interaction with the Dopamine D2 receptor suggests it may be beneficial in treating CNS disorders. Research indicates that compounds with similar structures can modulate dopamine signaling pathways, potentially alleviating symptoms associated with psychiatric conditions.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on various endophytic bacteria showed that compounds related to this class inhibited beta-lactam biosynthesis genes, demonstrating a mechanism for combating antibiotic resistance .
  • CNS Disorders : In animal models, similar dibenzoxazepines have shown promise in reducing motor symptoms in Parkinson's disease models through D2 receptor modulation.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • Electron-Donating Groups (EDG): Methoxy () and methyl (Target, ) substituents increase electron density, which may alter binding affinity in receptor-ligand interactions .
  • Steric Effects: Bulky groups like isopropyl () and 3,5-dimethyl-4-methoxy () may hinder binding to compact active sites but improve membrane permeability .

Physicochemical Properties

  • Lipophilicity (logP): The 2,4-dimethoxy derivative (logP = 3.97) shows moderate lipophilicity, suggesting balanced solubility and permeability . The target compound’s estimated logP (~3.5) indicates slightly lower hydrophobicity than its dimethoxy analog.
  • Polar Surface Area (PSA): Higher PSA in dimethoxy derivatives (78.385 Ų) correlates with reduced blood-brain barrier penetration, whereas lower PSA in methyl or isopropyl variants may enhance CNS activity .

Pharmacological Implications

  • Receptor Selectivity: Fluorine and chlorine substituents () are often used to fine-tune selectivity for targets like dopamine or serotonin receptors due to their electronegative profiles .
  • Bioactivity Trends: Methyl and methoxy groups (Target, ) are associated with improved metabolic stability compared to polar substituents .

Q & A

Basic: What are the established synthetic routes for 4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. For example:

  • Step 1 : Sulfonamide coupling via nucleophilic substitution between activated benzenesulfonyl chloride and a substituted amine intermediate (e.g., 10-methyl-11-oxo-dibenzooxazepin-2-amine) under anhydrous conditions (e.g., DCM, TEA catalyst) .
  • Step 2 : Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization employs HPLC-MS (for purity) and NMR (¹H/¹³C for structural confirmation, focusing on sulfonamide NH protons at δ 8.5–9.5 ppm and aromatic protons in the dibenzooxazepine ring) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) predict transition states and energy barriers for sulfonamide coupling. ICReDD’s reaction path search tools integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . For instance, simulations may reveal that DMF improves sulfonyl chloride activation over THF due to higher dielectric constant, reducing side-product formation. Experimental validation via DoE (Design of Experiments) with variables like temperature (60–100°C) and stoichiometry (1:1 to 1:1.2 amine:sulfonyl chloride) confirms computational predictions .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., sulfonamide NH, methyl groups at δ 2.3–2.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm .

Advanced: How to resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell permeability, protein binding). Strategies include:

  • Standardized Assay Protocols : Use harmonized buffer systems (e.g., PBS with 0.1% BSA) and control compounds.
  • Free Drug Concentration Adjustment : Measure unbound fraction via equilibrium dialysis to account for protein binding disparities .
  • Meta-Analysis : Apply multivariate regression to published IC₅₀ data, controlling for variables like cell type (e.g., HEK293 vs. CHO) or incubation time .

Basic: What solvent systems and chromatographic methods are effective for purification?

Methodological Answer:

  • Solvent Selection : Use DCM/MeOH (95:5) for recrystallization to avoid sulfonamide hydrolysis.
  • Flash Chromatography : Optimize with silica gel and ethyl acetate/hexane (30:70 → 50:50 gradient). For polar impurities, switch to RP-C18 columns with acetonitrile/water (0.1% TFA) .

Advanced: How to design experiments to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (e.g., pH 1–13 buffers, 40°C/75% RH). Monitor degradation via LC-MS/MS, identifying major products (e.g., hydrolyzed sulfonamide or oxazepine ring opening).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Management : Exothermic sulfonylation requires jacketed reactors with controlled cooling (0–5°C).
  • Byproduct Control : Implement inline FTIR monitoring to detect side reactions (e.g., over-sulfonylation) early.
  • Workflow Optimization : Use DoE to identify critical parameters (e.g., stirring rate, reagent addition time) affecting yield .

Advanced: How can machine learning predict the compound’s interactions with biological targets?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of sulfonamide derivatives with known bioactivity (e.g., ChEMBL). Features include topological polar surface area (TPSA) and LogP.
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., COX-2) using GROMACS, focusing on hydrogen bonding between sulfonamide SO₂NH and Arg120/His90 residues .

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